molecular formula C14H10ClNO4 B567570 3-(2-Chloro-4-methylphenyl)-5-nitrobenzoic acid CAS No. 1261967-52-5

3-(2-Chloro-4-methylphenyl)-5-nitrobenzoic acid

Cat. No.: B567570
CAS No.: 1261967-52-5
M. Wt: 291.687
InChI Key: RZGAQDGKJGIPPL-UHFFFAOYSA-N
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Description

The compound “3-(2-Chloro-4-methylphenyl)-5-nitrobenzoic acid” is likely an aromatic compound due to the presence of phenyl groups. It contains a carboxylic acid group (-COOH), a nitro group (-NO2), a methyl group (-CH3), and a chlorine atom attached to the carbon atoms in the aromatic ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it might be synthesized through a multi-step process involving nitration, chlorination, and carboxylation of the appropriate aromatic precursors .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an aromatic ring (phenyl group) with different substituents: a carboxylic acid group, a nitro group, a methyl group, and a chlorine atom .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, including but not limited to: esterification (due to the carboxylic acid group), reduction (due to the nitro group), and nucleophilic aromatic substitution (due to the chlorine atom) .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of a carboxylic acid group would likely make it acidic. The nitro group could contribute to its reactivity .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

4-Chloro-2-fluoro-5-nitrobenzoic acid, a compound closely related to 3-(2-Chloro-4-methylphenyl)-5-nitrobenzoic acid, serves as a versatile building block in the synthesis of various heterocyclic compounds. Its ability to undergo a series of reactions including chlorine substitution, reduction of a nitro group, and appropriate cyclization has been exploited to produce benzimidazoles, benzotriazoles, quinoxalinones, benzodiazepinediones, and succinimides. These heterocycles are crucial in drug discovery due to their biological activities (Křupková et al., 2013).

Pesticide Synthesis

3-Methyl-2-nitrobenzoic acid, a structural analogue, is a starting material in the synthesis of chlorantraniliprole, a modern pesticide. This synthesis involves esterification, reduction, chlorination, and aminolysis, showcasing the compound's utility in developing agricultural chemicals (Chen Yi-fen et al., 2010).

Solubility and Solvent Interactions

The solubility of chloro-nitrobenzoic acid derivatives in organic solvents and their interactions with solvents have been extensively studied using the Abraham model. These studies contribute to our understanding of solute-solvent interactions, which is essential for designing efficient extraction and purification processes in the pharmaceutical and chemical industries (Stovall et al., 2005).

Luminescence Sensitization

Thiophenyl-derivatized nitrobenzoic acid ligands, which share structural similarities with this compound, have been evaluated as sensitizers for Eu(III) and Tb(III) luminescence. These compounds facilitate the development of materials with potential applications in bioimaging and sensors due to their enhanced luminescent properties (Viswanathan & Bettencourt-Dias, 2006).

Crystal Engineering

The study of molecular salts and cocrystals of chloro-nitrobenzoic acids, including those structurally related to this compound, has advanced the field of crystal engineering. These studies reveal the importance of halogen bonds alongside hydrogen bonds in the assembly of molecular architectures, contributing to the design of materials with tailored physical properties for pharmaceutical and materials science applications (Oruganti et al., 2017).

Mechanism of Action

The mechanism of action would depend on the specific application of this compound. For instance, if used as a reactant in a chemical reaction, its reactivity would be influenced by the functional groups present .

Safety and Hazards

As with any chemical compound, handling “3-(2-Chloro-4-methylphenyl)-5-nitrobenzoic acid” would require appropriate safety measures. The specific hazards would depend on various factors, including its reactivity and the nature of its decomposition products .

Properties

IUPAC Name

3-(2-chloro-4-methylphenyl)-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO4/c1-8-2-3-12(13(15)4-8)9-5-10(14(17)18)7-11(6-9)16(19)20/h2-7H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZGAQDGKJGIPPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10690254
Record name 2'-Chloro-4'-methyl-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10690254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261967-52-5
Record name 2'-Chloro-4'-methyl-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10690254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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